molecular formula C12H17N3O2S B4855751 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide

1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide

Cat. No. B4855751
M. Wt: 267.35 g/mol
InChI Key: USJWHZPDEGHUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide, also known as BPTC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BPTC belongs to the class of thiazolylpyrrolidine carboxamides and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide is not fully understood, but it has been found to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to changes in chromatin structure and gene expression. Inhibition of HDACs by 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has been found to lead to changes in gene expression, which can affect various cellular processes.
Biochemical and Physiological Effects:
1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has also been found to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. Additionally, 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has been found to have anti-inflammatory effects and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide in lab experiments is that it is a highly pure and stable compound, which makes it easy to handle and use in experiments. 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has also been found to have low toxicity, which makes it a safe compound to use in experiments. However, one limitation of using 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for the study of 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide. One area of research could be to further investigate its mechanism of action and how it affects gene expression and cellular processes. Another area of research could be to study its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, future research could focus on developing new derivatives of 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide with improved potency and selectivity for specific targets.

Scientific Research Applications

1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has been studied for its potential applications in scientific research, including its use as a potential drug candidate for the treatment of various diseases. 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has been found to have anticancer activity, and its mechanism of action has been studied extensively. 1-butyl-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-butyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-2-3-5-15-8-9(7-10(15)16)11(17)14-12-13-4-6-18-12/h4,6,9H,2-3,5,7-8H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJWHZPDEGHUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.